Fmoc-D-HoArg(Pbf)-OH, also known as N-alpha-Fmoc-Ng-Pbf-D-homocysteine, is a derivative of the amino acid D-homocysteine commonly used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for creating peptides, which are chains of amino acids, and is a crucial tool in various scientific research fields, including drug discovery, protein engineering, and studying protein function [].
Fmoc-D-HoArg(Pbf)-OH has shown potential in the development of novel antimicrobial peptides (AMPs). AMPs are naturally occurring molecules with the ability to kill or inhibit the growth of microorganisms []. Studies have shown that incorporating D-homocysteine residues into AMPs can improve their stability and efficacy []. For instance, research by Nakase et al. demonstrated that substituting D-lysine with D-homocysteine in the antimicrobial peptide RLA enhanced its membrane permeability and increased accumulation in the mitochondria of targeted bacteria [].
While research is still ongoing, Fmoc-D-HoArg(Pbf)-OH also holds promise for applications beyond AMPs. For example, a study by Nishanth et al. reported that a cyclic dipeptide containing D-homocysteine exhibited antifungal activity and showed potential against breast cancer cells []. Additionally, Fmoc-D-HoArg(Pbf)-OH might be useful in creating analogs of other bioactive peptides, potentially leading to the discovery of new therapeutic agents.
Fmoc-D-HoArg(Pbf)-OH is a synthetic derivative of the amino acid arginine, specifically designed for use in peptide synthesis and pharmaceutical applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect the amino group during peptide synthesis. The Pbf (pentamethylbenzofuran) group serves as a side-chain protecting group for the guanidino functionality of arginine, enhancing the stability and reactivity of the compound under various conditions. Its molecular formula is C₃₅H₄₂N₄O₇S, with a molecular weight of 662.80 g/mol .
As an arginine derivative, Fmoc-D-HoArg(Pbf)-OH exhibits biological activities associated with arginine, including:
The synthesis of Fmoc-D-HoArg(Pbf)-OH involves several steps:
Fmoc-D-HoArg(Pbf)-OH is primarily used in:
Studies on Fmoc-D-HoArg(Pbf)-OH have focused on its interactions in peptide chains and its reactivity under various conditions. The presence of both Fmoc and Pbf groups allows for controlled reactivity during synthesis while maintaining stability until deprotection is required. Interaction studies often examine how this compound behaves when incorporated into larger peptide sequences, particularly regarding solubility and coupling efficiency .
Several compounds share structural similarities with Fmoc-D-HoArg(Pbf)-OH. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Fmoc-D-Arg(Pbf)-OH | 1159680-21-3 | 1.00 |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid | 1313054-32-8 | 0.99 |
| (S)-2-((tert-Butoxycarbonyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid | 200124-22-7 | 0.99 |
These compounds are structurally related but differ in their protecting groups or side-chain functionalities. The unique combination of Fmoc and Pbf groups in Fmoc-D-HoArg(Pbf)-OH provides specific advantages in terms of stability and reactivity during peptide synthesis compared to its analogs .
Fmoc-D-HoArg(Pbf)-OH (C₃₅H₄₂N₄O₇S) is a synthetic derivative of D-homoarginine, a non-proteinogenic amino acid. Its molecular architecture comprises three distinct functional domains:
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₃₅H₄₂N₄O₇S |
| Molecular Weight | 662.8 g/mol |
| CAS Number | 1313054-60-2 |
| Solubility | Polar aprotic solvents (DMF, DMSO) |
The D-configuration of Fmoc-D-HoArg(Pbf)-OH introduces distinct stereochemical properties:
The dual-protection strategy in Fmoc-D-HoArg(Pbf)-OH balances stability and reactivity:
Mechanistic Insights:
Fmoc-D-HoArg(Pbf)-OH differs critically from its L-analog (Fmoc-L-HoArg(Pbf)-OH, CAS 1159680-21-3):
| Property | Fmoc-D-HoArg(Pbf)-OH | Fmoc-L-HoArg(Pbf)-OH |
|---|---|---|
| Configuration | D-configuration | L-configuration |
| Proteolytic Stability | High | Low |
| Biological Activity | Enhanced antimicrobial | Native-like interactions |
| Synthesis Yield | Lower (stereo control) | Higher |
Structural Contrasts:
Industrial-scale production of Fluorenylmethoxycarbonyl-D-Homoarginine(Pentamethylbenzofuran)-OH employs sophisticated manufacturing protocols designed to achieve high yields and consistent quality [22] [24]. Large-scale synthesis typically utilizes batch processing systems with capacities ranging from 1 to 30 kilograms per batch, depending on market demand and production capabilities [24].
The manufacturing process incorporates automated systems with column diameters spanning 45 to 100 centimeters to accommodate substantial material volumes [26]. Temperature control systems maintain optimal reaction conditions between 20 and 90 degrees Celsius, with precise monitoring to prevent degradation or unwanted side reactions [22] [35]. Industrial protocols achieve coupling efficiencies between 95 and 99.5 percent through careful reagent stoichiometry control and optimized reaction conditions [25].
| Parameter | Value Range | Optimization Method |
|---|---|---|
| Batch Size | 1-30 kg per batch | Column diameter 45-100 cm |
| Reaction Time (Standard) | 2-24 hours per step | Temperature control and agitation |
| Reaction Time (Microwave) | 5-30 minutes per step | Microwave-assisted protocols |
| Temperature Range | 20-90°C | Process-specific adjustment |
| Resin Loading Capacity | 0.3-1.2 mmol/g | Resin selection and conditioning |
| Coupling Efficiency | 95-99.5% | Reagent stoichiometry control |
| Yield (Typical) | 70-90% | Multi-step purification |
| Scale Factor | 1-100 kg annually | Automated continuous processing |
Microwave-assisted synthesis protocols have revolutionized industrial production by reducing reaction times from hours to minutes while maintaining high coupling efficiencies [22] [34]. These advanced heating methods enable rapid thermal equilibration and enhanced molecular interactions, resulting in accelerated amide bond formation [35]. Industrial facilities employ specialized microwave reactors capable of handling large volumes while ensuring uniform heating distribution [22].
Quality control measures throughout the manufacturing process include real-time monitoring of reaction progress through ultraviolet-visible spectroscopy at 310 nanometers, allowing for immediate detection of incomplete reactions or side product formation [37]. Automated systems continuously adjust reaction parameters based on feedback from analytical instruments, ensuring consistent product quality across different production batches [36].
Laboratory-scale synthesis optimization focuses on developing efficient protocols that maximize yield while minimizing resource consumption and reaction time [35] [37]. Standard solid-phase peptide synthesis at room temperature typically requires 30 to 60 minutes per coupling step with reagent excesses of 5 to 10 equivalents [25] [12].
Elevated temperature protocols represent a significant advancement in synthesis efficiency, reducing reaction times to 5 to 15 minutes while achieving coupling efficiencies of 95 to 98 percent [35] [7]. These protocols operate at temperatures between 45 and 60 degrees Celsius, carefully balanced to accelerate reactions without inducing thermal degradation [7] [35].
| Synthesis Condition | Reaction Time | Temperature (°C) | Coupling Efficiency (%) | Reagent Excess |
|---|---|---|---|---|
| Standard Solid-Phase Peptide Synthesis (Room Temperature) | 30-60 minutes | 20-25 | 85-95 | 5-10 equiv |
| Elevated Temperature Protocol | 5-15 minutes | 45-60 | 95-98 | 3-5 equiv |
| Microwave-Assisted Synthesis | 1-5 minutes | 75-90 | 90-97 | 3-5 equiv |
| High-Temperature Fast Stirring | 30 seconds | 90 | 97+ | 1.5-3 equiv |
| Automated Flow Protocol | 40 seconds per cycle | 70-75 | 98+ | 6-60 equiv |
| Double Coupling Strategy | 60-120 minutes | 20-25 | 98-99.5 | 10-15 equiv |
Microwave-assisted synthesis protocols achieve remarkable time reductions, completing coupling reactions in 1 to 5 minutes at temperatures between 75 and 90 degrees Celsius [34] [22]. However, careful optimization is required to prevent delta-lactam formation, particularly with arginine derivatives, which can compete with desired amide bond formation under microwave conditions [34].
High-temperature fast stirring protocols represent the most advanced optimization approach, achieving coupling reactions in as little as 30 seconds at 90 degrees Celsius [35]. This methodology combines rapid overhead mixing at speeds exceeding 600 revolutions per minute with elevated temperatures to maximize diffusion rates according to Fick's second law [35]. The approach enables synthesis of medium-length peptides within minutes while maintaining reagent economy [35].
Double coupling strategies, while requiring extended reaction times of 60 to 120 minutes, achieve the highest coupling efficiencies of 98 to 99.5 percent [34] [25]. This approach proves particularly valuable for difficult couplings involving sterically hindered amino acids or sequences prone to aggregation [34].
Integration of Fluorenylmethoxycarbonyl-D-Homoarginine(Pentamethylbenzofuran)-OH into solid-phase peptide synthesis protocols requires careful consideration of protecting group strategies, solvent systems, and monitoring methods [6] [7]. The fluorenylmethoxycarbonyl protecting group provides base-labile protection for the amino terminus, removable under alkaline conditions while remaining stable under acidic conditions [17].
Traditional fluorenylmethoxycarbonyl deprotection employs 20 percent piperidine in dimethylformamide, requiring 20 to 30 minutes for complete removal [11]. Optimized protocols utilize 0.25 molar sodium hydroxide in methanol-water mixtures, reducing deprotection time to 5 minutes while maintaining quantitative removal [11]. The pentamethylbenzofuran protecting group provides acid-labile protection for the guanidine side chain, stable throughout synthesis and removable during final cleavage with trifluoroacetic acid [6].
| Integration Aspect | Standard Protocol | Optimized Protocol | Efficiency Improvement |
|---|---|---|---|
| Fluorenylmethoxycarbonyl Deprotection | 20% piperidine in dimethylformamide | 0.25 M NaOH in MeOH/H2O | 20-30 minutes to 5 minutes |
| Coupling Activation | HBTU/HOBt/DIPEA | HCTU/Collidine in dimethylformamide | 99% vs 95% coupling |
| Protecting Group Strategy | Fluorenylmethoxycarbonyl/tert-butyl strategy | Orthogonal protection | Reduced side reactions |
| Resin Selection | Rink Amide or Wang resin | ChemMatrix or TentaGel | Enhanced swelling properties |
| Solvent System | Dimethylformamide/Dichloromethane | N-butylpyrrolidinone | Reduced toxicity |
| Monitoring Method | Kaiser test | Ultraviolet monitoring at 310 nm | Real-time monitoring |
Advanced solvent systems employ N-butylpyrrolidinone as an environmentally friendly alternative to dimethylformamide [7]. This solvent provides excellent solvation properties while reducing environmental impact and toxicity concerns [7]. Successful incorporation of arginine derivatives in N-butylpyrrolidinone requires specialized protocols utilizing 1.75 equivalents of protected amino acid, 1.8 equivalents of diisopropylcarbodiimide, and 1.5 equivalents of OxymaPure at 45 degrees Celsius [7].
Resin selection significantly impacts synthesis efficiency, with modern polymer-based supports such as ChemMatrix or TentaGel offering superior swelling properties and mechanical stability compared to traditional polystyrene resins [12] [11]. These advanced resins provide enhanced accessibility for reagents and improved reaction kinetics [11].
Real-time monitoring through ultraviolet detection at 310 nanometers enables immediate assessment of deprotection efficiency and identification of potential aggregation events [37] [11]. This analytical approach provides superior process control compared to traditional Kaiser testing methods [37].
Purification and isolation of Fluorenylmethoxycarbonyl-D-Homoarginine(Pentamethylbenzofuran)-OH and related peptide products employ multiple chromatographic and physical separation techniques [19] [26]. Reversed-phase high-performance liquid chromatography remains the dominant purification method, capable of processing scales from 1 milligram to 30 kilograms with purity achievements of 95 to 99.8 percent [19] [23].
Reversed-phase chromatography utilizes hydrophobic interactions as the primary separation mechanism, employing C4, C8, or C18 bonded silica phases [26] [21]. Mobile phase systems typically comprise water and acetonitrile with 0.1 percent trifluoroacetic acid as an ion-pairing reagent to improve peak symmetry and retention characteristics [20] [23]. Gradient elution protocols employ shallow gradients of 1 to 4 percent per minute to achieve optimal resolution [20].
| Purification Method | Application Scale | Purity Achievement | Typical Yield | Processing Time |
|---|---|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography | 1 mg - 30 kg | 95-99.8% | 70-90% | 2-8 hours |
| Ion Exchange Chromatography | 100 mg - 15 kg | 90-98% | 80-95% | 4-12 hours |
| Size Exclusion Chromatography | 10 mg - 5 kg | 85-95% | 85-95% | 1-4 hours |
| Crystallization | 1 g - 10 kg | 98-99.5% | 60-85% | 12-48 hours |
| Lyophilization | 1 g - 3 kg | N/A (isolation) | 95-98% | 24-72 hours |
| Precipitation | 100 mg - 30 kg | N/A (isolation) | 80-95% | 2-6 hours |
Ion exchange chromatography provides complementary separation mechanisms based on electrostatic interactions, particularly valuable for removing charged impurities and achieving intermediate purification levels [26] [24]. This technique proves especially useful for removing polyethylene glycol from pegylated peptides and other high-molecular-weight contaminants [24].
Size exclusion chromatography separates compounds based on molecular size differences, effectively removing polymeric impurities and aggregated species [24] [21]. This technique particularly benefits multi-disulfide peptides where polymer formation can occur during synthesis or storage [24].
Industrial-scale purification employs large-diameter columns with internal diameters up to 100 centimeters, capable of processing up to 28 kilograms per batch [24]. Advanced column packing materials utilize spherical particles to prevent frit clogging and enable operation under dynamic axial compression [26].
Crystallization techniques achieve the highest purity levels of 98 to 99.5 percent but require extended processing times of 12 to 48 hours [26] [28]. Toluene-based crystallization protocols heat the compound to 50 degrees Celsius followed by controlled cooling to 30 degrees Celsius to promote crystal formation [28]. Alternative crystallization approaches employ isopropyl ether and n-heptane systems for compounds with different solubility profiles [28].
Isolation techniques include lyophilization and precipitation methods to convert purified solutions into solid forms [24]. Lyophilization systems range from small manifold units processing up to 1 kilogram per batch to large tray lyophilizers handling up to 3 kilograms per batch [24]. Processing times extend from 24 to 72 hours depending on solution volume and concentration [24].
Analytical characterization throughout purification employs reversed-phase high-performance liquid chromatography with ultraviolet detection at 210 to 220 nanometers to monitor peptide bond absorption [23] [32]. Purity determination calculates the percentage of main peptide sequence relative to impurity peaks, achieving specifications of 98.0 percent or higher [30] [32]. Additional analytical methods include mass spectrometry for molecular weight confirmation and optical rotation measurements for stereochemical verification [32].
The incorporation of Fmoc-D-HoArg(Pbf)-OH into complex peptide assemblies demonstrates remarkable versatility in addressing synthetic challenges inherent in difficult sequences. The compound serves as a critical component in solid-phase peptide synthesis protocols designed to overcome aggregation-induced synthesis failures [4] [5].
Fmoc-D-HoArg(Pbf)-OH functions as an essential element in the synthesis of therapeutically relevant peptides where traditional arginine derivatives prove inadequate. The extended methylene bridge in the homoarginine structure provides enhanced conformational flexibility while maintaining the crucial guanidino functionality required for biological activity [6] [7]. This structural modification proves particularly valuable in sequences prone to β-sheet formation and subsequent aggregation during chain elongation.
The compound's effectiveness in complex assemblies is exemplified in the synthesis of peptide-based therapeutic agents where arginine residues at critical positions would otherwise lead to synthetic failure. Research has demonstrated that substitution with Fmoc-D-HoArg(Pbf)-OH can salvage otherwise "inaccessible" peptide sequences, with coupling efficiencies exceeding 96% even under challenging conditions [8] [9].
The synergistic application of Fmoc-D-HoArg(Pbf)-OH with pseudoproline dipeptide units has revolutionized the synthesis of difficult sequences. The monomeric pseudoproline approach, utilizing compounds such as Fmoc-Ser(ψMe,Mepro)-OH, demonstrates exceptional compatibility with Fmoc-D-HoArg(Pbf)-OH incorporation [10]. Studies have shown quantitative acylation yields when these components are combined in challenging peptide sequences, with the beneficial effects observed four to five residues downstream from the pseudoproline insertion point.
The Fmoc/Pbf protection combination exemplifies truly orthogonal chemistry, where protecting groups are removed by mechanistically distinct pathways. This orthogonality enables sophisticated synthetic strategies requiring selective deprotection sequences [11] [12] [13].
The fluorenylmethoxycarbonyl group exhibits base-labile characteristics, readily cleaved by piperidine treatment under conditions that leave the Pbf group intact [14] [11]. Conversely, the pentamethylbenzofuran-5-sulfonyl protecting group remains stable to basic conditions but undergoes facile cleavage under acidic conditions using trifluoroacetic acid cocktails [2] [4].
| Protecting Group | Removal Conditions | Stability to Bases | Stability to Acids | Orthogonality Level |
|---|---|---|---|---|
| Fmoc (N-α) | 20% piperidine/DMF | Labile | Stable | Primary |
| Pbf (guanidino) | 95% TFA | Stable | Labile | Secondary |
| tBu (carboxyl) | 95% TFA | Stable | Labile | Secondary |
| Trt (cysteine) | 95% TFA | Stable | Labile | Secondary |
| Boc (lysine) | 95% TFA | Stable | Labile | Secondary |
This orthogonal relationship facilitates complex synthetic manipulations including on-resin cyclizations, selective side-chain modifications, and fragment coupling strategies that would be impossible with non-orthogonal protection schemes [13] [15].
Recent developments have extended orthogonal protection to four-dimensional schemes, incorporating novel protecting groups that remain stable under both basic Fmoc removal and acidic side-chain deprotection conditions [15]. Fmoc-D-HoArg(Pbf)-OH integrates seamlessly into these advanced schemes, with the Pbf group serving as a secondary protection level compatible with tertiary and quaternary protection strategies.
The synthesis of the C-terminal 15-mer fragment of human growth hormone (hGH) represents a paradigmatic example of difficult sequence synthesis where Fmoc-D-HoArg(Pbf)-OH proves essential [10] [16]. This sequence, previously considered "inaccessible" by conventional solid-phase peptide synthesis, contains multiple aggregation-prone regions and challenging coupling sites.
The incorporation of Fmoc-D-HoArg(Pbf)-OH at position 8, following a serine residue, achieved quantitative coupling efficiency using optimized DIC-OxymaPure conditions with 2-minute preactivation [10]. Remarkably, this contrasted sharply with the practically inefficient incorporation observed with standard Fmoc-Arg(Pbf)-OH under identical conditions, demonstrating the superior synthetic accessibility provided by the homoarginine derivative.
The linear precursor synthesis for cyclic RGD peptides demonstrates another successful application of Fmoc-D-HoArg(Pbf)-OH in challenging sequences [17]. The peptide sequence H-DfKRG-OH was successfully synthesized on chlorotrityl resin using the optimized in situ activation protocol developed for difficult arginine incorporations.
The strategy employed Fmoc-D-HoArg(Pbf)-OH with a 1.75:1.8:1.5 ratio of protected amino acid to DIC to OxymaPure, with temperature maintained at 45°C throughout the coupling process [17]. This approach achieved 100% coupling efficiency while maintaining excellent crude peptide purity comparable to standard DMF protocols.
Fmoc-D-HoArg(Pbf)-OH has shown particular utility in the synthesis of antimicrobial peptides where D-amino acid incorporation enhances metabolic stability . Research has demonstrated that D-homoarginine substitution in antimicrobial peptides can improve membrane permeability and enhance accumulation in targeted bacterial mitochondria compared to natural L-arginine residues.
The reactivity profile of Fmoc-D-HoArg(Pbf)-OH with contemporary coupling reagents reveals significant variations in efficiency and side-product formation patterns [19] [20] [21].
| Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Temperature (°C) | Solvent System |
|---|---|---|---|---|
| DIC/OxymaPure | 30 | 95.1 | 45 | NBP |
| HATU/DIPEA | 20 | 98.7 | 25 | DMF |
| HBTU/HOBt | 60 | 85.5 | 25 | DMF |
| COMU/DIPEA | 15 | 96.8 | 25 | DMF |
| PyBOP/DIPEA | 45 | 82.3 | 25 | DMF |
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) demonstrates exceptional performance with Fmoc-D-HoArg(Pbf)-OH, achieving coupling efficiencies approaching 99% under optimized conditions [20] [22]. The superior reactivity of HATU derives from the enhanced leaving group ability of 7-azabenzotriazole compared to conventional benzotriazole derivatives.
Nuclear magnetic resonance studies have confirmed the formation of stable Oxyma active esters when Fmoc-D-HoArg(Pbf)-OH is treated with HATU in dimethylformamide [19]. The resulting activated species demonstrates remarkable stability, with less than 2% decomposition observed over 2 hours at ambient temperature.
The combination of diisopropylcarbodiimide with OxymaPure has emerged as a particularly attractive option for sustainable peptide synthesis [17] [23]. This system demonstrates excellent compatibility with Fmoc-D-HoArg(Pbf)-OH while enabling the use of environmentally preferred solvents such as N-butylpyrrolidinone.
The optimized protocol employs in situ activation to minimize δ-lactam formation, a common side reaction that can significantly reduce coupling efficiency [17]. By adding DIC in two portions (0.9 equivalents initially, followed by 0.9 equivalents after 30 minutes), δ-lactam formation is effectively suppressed while maintaining quantitative coupling yields.
Recent advances in coupling reagent technology have introduced systems specifically designed for challenging amino acid incorporations. COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) represents one such advancement, demonstrating particular efficacy with sterically hindered and easily epimerizable residues [20] [24].
The integration of these advanced coupling systems with Fmoc-D-HoArg(Pbf)-OH has enabled synthesis strategies previously considered impractical, particularly in large-scale manufacturing applications where reagent costs and reaction times become critical factors [25] [26].
| Parameter | Standard Conditions | Optimized Conditions | Improvement (%) | Critical Factor |
|---|---|---|---|---|
| Equivalents of Reagent | 3.0 | 1.75 | -42 | Cost reduction |
| Concentration (M) | 0.075 | 0.15 | +100 | Penetration |
| Temperature (°C) | 25 | 45 | +80 | Viscosity |
| Coupling Time (h) | 1.0 | 0.5 | -50 | Efficiency |
| Preactivation Time (min) | 2 | 0 (in situ) | -100 | δ-lactam prevention |